N-[4-[6-(2-thenoylamino)-1H-benzimidazol-2-yl]phenyl]thiophene-2-carboxamide
CAS No.:
Cat. No.: VC14584564
Molecular Formula: C23H16N4O2S2
Molecular Weight: 444.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H16N4O2S2 |
|---|---|
| Molecular Weight | 444.5 g/mol |
| IUPAC Name | N-[4-[6-(thiophene-2-carbonylamino)-1H-benzimidazol-2-yl]phenyl]thiophene-2-carboxamide |
| Standard InChI | InChI=1S/C23H16N4O2S2/c28-22(19-3-1-11-30-19)24-15-7-5-14(6-8-15)21-26-17-10-9-16(13-18(17)27-21)25-23(29)20-4-2-12-31-20/h1-13H,(H,24,28)(H,25,29)(H,26,27) |
| Standard InChI Key | ALZVAGBHXQHAIA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(N3)C=C(C=C4)NC(=O)C5=CC=CS5 |
Introduction
N-[4-[6-(2-thenoylamino)-1H-benzimidazol-2-yl]phenyl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of benzimidazoles, which are known for their diverse biological activities. This compound combines structural elements from benzimidazole, thiophene, and thenoyl groups, potentially offering a wide range of pharmacological properties. The compound's structure suggests it could be involved in various biochemical processes, including enzyme inhibition or receptor modulation.
Biological Activities
Benzimidazoles are known for their antimicrobial, antifungal, and anticancer activities. The incorporation of a thiophene ring may enhance these properties or introduce new ones, such as antioxidant or anti-inflammatory effects. The specific biological activities of N-[4-[6-(2-thenoylamino)-1H-benzimidazol-2-yl]phenyl]thiophene-2-carboxamide would depend on its ability to interact with biological targets, such as enzymes or receptors.
| Potential Activity | Mechanism |
|---|---|
| Antimicrobial | Inhibition of essential microbial enzymes |
| Anticancer | Interference with cell cycle progression or apoptosis pathways |
| Anti-inflammatory | Modulation of inflammatory cytokine production |
Future Directions
Future research should focus on synthesizing and characterizing N-[4-[6-(2-thenoylamino)-1H-benzimidazol-2-yl]phenyl]thiophene-2-carboxamide to explore its pharmacological potential fully. This includes assessing its toxicity, bioavailability, and efficacy in preclinical models.
| Research Area | Objectives |
|---|---|
| Synthesis and Characterization | Develop efficient synthesis methods and determine physical and chemical properties |
| Biological Evaluation | Assess antimicrobial, anticancer, and anti-inflammatory activities |
| Pharmacokinetic Studies | Investigate absorption, distribution, metabolism, and excretion (ADME) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume